1-Benzyl-4-nitro-3-[(oxiran-2-yl)methoxy]-1H-pyrazole
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Overview
Description
1-Benzyl-4-nitro-3-[(oxiran-2-yl)methoxy]-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzyl group, a nitro group, and an oxirane (epoxide) ring, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
The synthesis of 1-Benzyl-4-nitro-3-[(oxiran-2-yl)methoxy]-1H-pyrazole involves several steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Nitration: The nitro group is typically introduced through a nitration reaction using nitric acid and sulfuric acid.
Epoxidation: The oxirane ring is formed by the epoxidation of an alkene using peracids such as m-chloroperbenzoic acid (m-CPBA).
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Benzyl-4-nitro-3-[(oxiran-2-yl)methoxy]-1H-pyrazole undergoes various chemical reactions:
Scientific Research Applications
1-Benzyl-4-nitro-3-[(oxiran-2-yl)methoxy]-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-nitro-3-[(oxiran-2-yl)methoxy]-1H-pyrazole involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-Benzyl-4-nitro-3-[(oxiran-2-yl)methoxy]-1H-pyrazole can be compared with other similar compounds:
1-Benzyl-3-nitro-1H-pyrazole: Lacks the oxirane ring, making it less reactive in nucleophilic addition reactions.
4-Nitro-3-[(oxiran-2-yl)methoxy]-1H-pyrazole: Lacks the benzyl group, affecting its overall stability and reactivity.
1-Benzyl-4-nitro-1H-pyrazole: Lacks the oxirane ring, limiting its applications in epoxide-related reactions.
The presence of both the nitro group and the oxirane ring in this compound makes it unique and versatile for various applications.
Properties
CAS No. |
62294-11-5 |
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Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
1-benzyl-4-nitro-3-(oxiran-2-ylmethoxy)pyrazole |
InChI |
InChI=1S/C13H13N3O4/c17-16(18)12-7-15(6-10-4-2-1-3-5-10)14-13(12)20-9-11-8-19-11/h1-5,7,11H,6,8-9H2 |
InChI Key |
QSMKJMUHAXFFJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=NN(C=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Origin of Product |
United States |
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